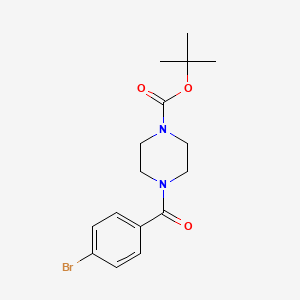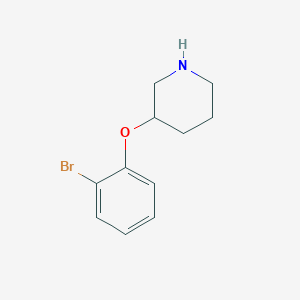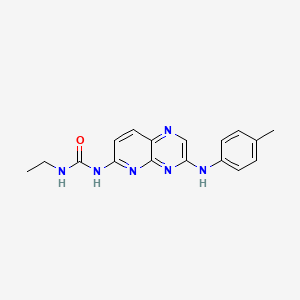
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid
Übersicht
Beschreibung
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid: Hexadecanoic acid-13C16 , is a long-chain saturated fatty acid that is labeled with carbon-13 isotopes. This compound is commonly found in both animals and plants and is used extensively in scientific research due to its stable isotopic labeling .
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in cell culture studies to investigate the effects of fatty acids on cellular processes and gene expression.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes and products
Wirkmechanismus
Target of Action
Palmitic acid-13C16, a long-chain saturated fatty acid, is commonly found in both animals and plants . It primarily targets glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . These proteins play a crucial role in stress response and apoptosis, respectively .
Mode of Action
Palmitic acid-13C16 interacts with its targets, GRP78 and CHOP, by inducing their expression . This interaction results in changes in the cellular stress response and apoptosis pathways, which can have significant effects on cell survival and function .
Biochemical Pathways
The primary biochemical pathway affected by palmitic acid-13C16 is the fatty acid metabolism . It is involved in the synthesis and oxidation of fatty acids. Palmitic acid-13C16 is also known to influence the endoplasmic reticulum stress response and apoptosis pathways through its interaction with GRP78 and CHOP . These pathways have downstream effects on cell survival, function, and death .
Result of Action
The molecular and cellular effects of palmitic acid-13C16’s action include the induction of GRP78 and CHOP expression . This can lead to an increased stress response and apoptosis in cells, potentially influencing cell survival and function .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Palmitic acid-13C16 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of protein palmitoylation, a critical post-translational modification that influences protein localization, stability, and interactions . The incorporation of the 13C isotope does not alter the chemical behavior of the molecule, making it an ideal tool for researchers studying lipid biochemistry under physiologically relevant conditions .
Cellular Effects
Palmitic acid-13C16 has significant effects on various types of cells and cellular processes. It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Palmitic acid-13C16 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it induces cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation .
Metabolic Pathways
Palmitic acid-13C16 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . For instance, it is involved in the process of de novo lipogenesis (DNL), a metabolic pathway that synthesizes palmitic acid from acetyl-CoA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is synthesized through the incorporation of carbon-13 isotopes into the fatty acid chain. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically involves the hydrogenation of labeled alkenes or the carboxylation of labeled alkanes .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment levels. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving fatty acids .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound to produce corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the use of halogenating agents or nucleophiles to introduce different functional groups into the fatty acid chain
Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic acid: The non-labeled version of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid, commonly found in nature.
Palmitic acid-d31: A deuterium-labeled version of Palmitic acid used in similar research applications.
Oleic acid-13C18: Another carbon-13 labeled fatty acid with a different chain length and unsaturation
Uniqueness: : this compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its stable isotopic composition makes it an invaluable tool for researchers studying fatty acid metabolism and related biochemical processes .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-BZDICNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584437 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56599-85-0 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-13C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
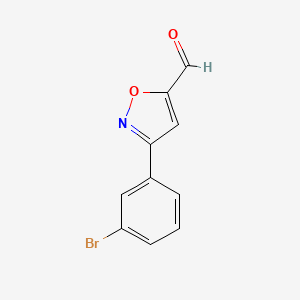
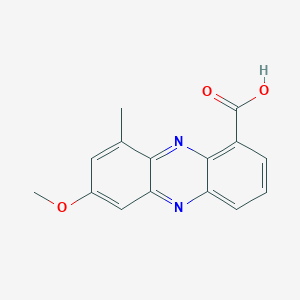
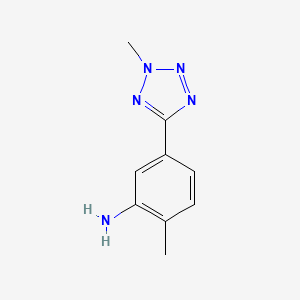
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)
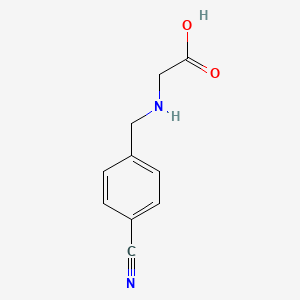
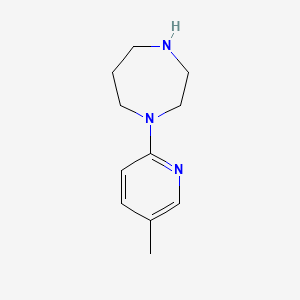
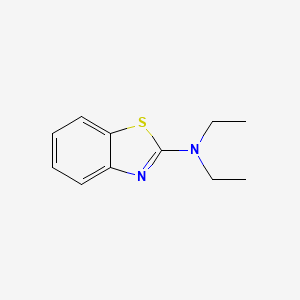
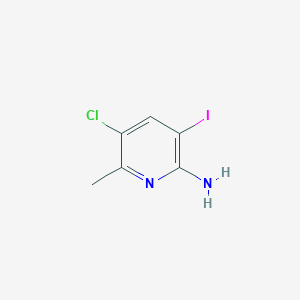


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)
